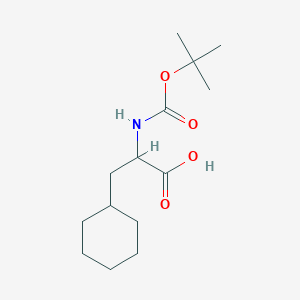

BOC-DL-CHA-OH

Description

The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality BOC-DL-CHA-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-DL-CHA-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQAQJBXGTSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144186-13-0 | |

| Record name | Boc-DL-Cha-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of BOC-DL-cyclohexylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-DL-cyclohexylalanine (BOC-DL-cyclohexylalanine) is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry and drug development. As a synthetic building block, its incorporation into peptide structures offers a strategic approach to enhance their therapeutic potential. The defining feature of this compound is the replacement of the phenyl group of phenylalanine with a cyclohexyl moiety, a modification that imparts increased lipophilicity and metabolic stability to the resulting peptides.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for BOC-DL-cyclohexylalanine, serving as a technical resource for its application in research and pharmaceutical development.

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis, valued for its stability under various conditions and its straightforward removal under acidic conditions.[2][3] The racemic "DL" nature of this particular derivative provides an avenue for creating diastereomeric peptide libraries, which can be instrumental in exploring a wider range of biological activities and optimizing drug candidates.[4]

Chemical and Physical Properties

The chemical and physical properties of BOC-DL-cyclohexylalanine and its individual enantiomers are summarized below. It is important to note that while data for the D and L forms are more readily available, the properties of the DL racemic mixture can be inferred and are crucial for its application in synthesis.

| Property | BOC-DL-cyclohexylalanine | BOC-D-cyclohexylalanine | BOC-L-cyclohexylalanine |

| Synonyms | N-(tert-Butoxycarbonyl)-DL-3-cyclohexylalanine, Boc-DL-Cha-OH | N-(tert-Butoxycarbonyl)-D-3-cyclohexylalanine, Boc-D-Cha-OH | N-(tert-Butoxycarbonyl)-L-3-cyclohexylalanine, Boc-L-Cha-OH |

| Molecular Formula | C₁₄H₂₅NO₄[5] | C₁₄H₂₅NO₄[5] | C₁₄H₂₅NO₄[5] |

| Molecular Weight | 271.35 g/mol | 271.35 g/mol [5] | 271.35 g/mol [5] |

| Appearance | White to off-white solid/powder[1] | White or off-white solid[5] | White powder[5] |

| Melting Point | Not explicitly available for DL form | 64-67 °C[] | 75-84 °C[5] |

| Boiling Point | Not available | 420.4 °C at 760 mmHg (Predicted)[] | Not available |

| Solubility | Soluble in water[1] | Information not available | Enhanced solubility due to Boc group[5] |

| Storage Conditions | 0-8 °C[5] | 2-8 °C[] | 0-8 °C[5] |

Experimental Protocols

Synthesis of DL-β-Cyclohexylalanine (Precursor)

A common method for the synthesis of the unprotected DL-cyclohexylalanine involves the catalytic hydrogenation of a phenylalanine precursor. This protocol is adapted from established methods for similar transformations.[1]

Materials:

-

α-acetaminocinnamic acid

-

Glacial acetic acid

-

Adams platinum oxide catalyst (PtO₂)

-

Hydrogen gas

-

Burgess-Parr hydrogenation apparatus

-

Silver oxide (Ag₂O), freshly precipitated

-

Hydrogen sulfide (H₂S)

-

Aqueous alcohol

Procedure:

-

Hydrogenation: Dissolve 10 g of α-acetaminocinnamic acid in 75 mL of glacial acetic acid. Add approximately 0.25 g of freshly prepared Adams platinum oxide catalyst. Transfer the mixture to a Burgess-Parr hydrogenation apparatus and shake under 2-3 atmospheres of hydrogen pressure until hydrogen uptake ceases (typically 1.5 hours).[1]

-

Isolation of N-Acetyl Intermediate: Filter the reaction mixture to remove the platinum catalyst. Evaporate the filtrate to dryness under reduced pressure to obtain N-acetyl-dl-β-cyclohexylalanine.[1]

-

Purification of Intermediate: Recrystallize the crude N-acetyl-dl-β-cyclohexylalanine from aqueous alcohol.[1]

-

Hydrolysis: Boil the purified N-acetyl-dl-β-cyclohexylalanine with a slight excess of freshly precipitated silver oxide in an aqueous solution for approximately 8 hours to hydrolyze the acetyl group.[1]

-

Removal of Silver: Filter the hot solution to remove silver salts. Treat the filtrate with hydrogen sulfide (H₂S) to precipitate any remaining silver ions as silver sulfide and filter again.[1]

-

Isolation of Final Product: Evaporate the clear aqueous filtrate to dryness to yield crude dl-β-cyclohexylalanine.[1]

-

Final Purification: Recrystallize the crude product from hot water to obtain pure dl-β-cyclohexylalanine.[1]

Boc-Protection of DL-Cyclohexylalanine

The following is a general and widely used procedure for the introduction of the Boc protecting group onto an amino acid.[3]

Materials:

-

DL-cyclohexylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

Procedure:

-

Reaction Setup: Dissolve DL-cyclohexylalanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]

-

Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirring solution.[3]

-

Reaction: Continue stirring the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Dilute the reaction mixture with water and extract twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.[7]

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution. Immediately extract the product three times with ethyl acetate.[7]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude BOC-DL-cyclohexylalanine.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity of BOC-DL-cyclohexylalanine.

-

Column: C18 or C8 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8]

-

Detection: UV at 210-220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[9]

-

Predicted ¹H NMR Chemical Shifts (for N-cyclohexyl-DL-alanine):

-

α-CH: ~3.5 - 3.8 ppm (quartet)

-

Cyclohexyl CH₂: ~1.0 - 2.0 ppm (multiplet)

-

Carboxyl (COOH): ~10.0 - 12.0 ppm (broad singlet)[9]

-

-

Predicted ¹³C NMR Chemical Shifts (for N-cyclohexyl-DL-alanine):

-

Carbonyl (C=O): ~175 - 180 ppm

-

α-Carbon: ~50 - 55 ppm[9]

-

Role in Drug Development and Peptide Synthesis

The incorporation of BOC-DL-cyclohexylalanine into peptide sequences is a key strategy for enhancing the pharmacological properties of peptide-based therapeutics. The cyclohexyl side chain offers several advantages:

-

Increased Metabolic Stability: The saturated cyclohexyl ring is less susceptible to enzymatic degradation compared to the aromatic ring of phenylalanine, leading to a longer in vivo half-life of the peptide.[1]

-

Enhanced Lipophilicity: The hydrophobic nature of the cyclohexyl group can improve the peptide's ability to cross cellular membranes and interact with hydrophobic binding pockets of target receptors.[1][10]

-

Conformational Rigidity: The bulky cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially leading to a more defined secondary structure and improved receptor affinity.[11]

BOC-DL-cyclohexylalanine is a valuable building block in solid-phase peptide synthesis (SPPS). The workflow for its incorporation is illustrated below.

Caption: Workflow for the incorporation of BOC-DL-cyclohexylalanine in SPPS.

Signaling Pathways

It is important to clarify that BOC-DL-cyclohexylalanine itself is not known to directly modulate a specific signaling pathway. Instead, its significance lies in its role as a structural component of synthetic peptides. By incorporating this unnatural amino acid, researchers can design peptides with enhanced stability and affinity for various biological targets, thereby influencing a wide range of signaling pathways. For example, peptides containing cyclohexylalanine have been investigated for their potential to modulate G-protein coupled receptors (GPCRs), such as the apelin receptor, which is involved in cardiovascular regulation.[10] Furthermore, cyclohexylalanine-containing peptides have been designed to target mitochondrial membranes and rescue mitochondrial dysfunction, a key factor in various diseases.[12]

The logical relationship for its application in modulating a signaling pathway can be visualized as follows:

Caption: Logical flow of BOC-DL-cyclohexylalanine's role in therapeutic action.

Conclusion

BOC-DL-cyclohexylalanine is a crucial synthetic amino acid for the development of robust and effective peptide-based therapeutics. Its unique structural characteristics, particularly the cyclohexyl side chain, provide a powerful tool for medicinal chemists to overcome the inherent limitations of natural peptides, such as poor metabolic stability. The detailed chemical properties and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to effectively utilize BOC-DL-cyclohexylalanine in their synthetic and therapeutic endeavors. The continued exploration of peptides incorporating this and other non-proteinogenic amino acids holds significant promise for the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure and Synthesis of N-α-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH), a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. This document details its chemical structure, synthesis, and its emerging role in the modulation of biological pathways, particularly in the context of mitochondrial function and G-protein coupled receptor (GPCR) antagonism.

Core Chemical Structure and Properties

BOC-DL-CHA-OH is a racemic mixture of the D and L enantiomers of N-α-tert-butoxycarbonyl-cyclohexylalanine. The structure features a cyclohexyl group replacing the phenyl group of phenylalanine, which imparts increased lipophilicity and metabolic stability to peptides into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use as a building block in solid-phase peptide synthesis (SPPS).

The key structural features include:

-

DL-Cyclohexylalanine Backbone : Provides the core amino acid structure, with the cyclohexyl side chain enhancing hydrophobicity.

-

tert-Butoxycarbonyl (Boc) Protecting Group : A crucial element for peptide synthesis, preventing unwanted reactions at the amino terminus.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2RS)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Spectroscopic Data

The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for BOC-DL-CHA-OH.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.0-12.0 | Broad Singlet | COOH | |

| ~4.9-5.1 | Doublet | NH | |

| ~4.0-4.2 | Multiplet | α-CH | |

| ~0.8-1.8 | Multiplet | Cyclohexyl-CH₂, β-CH₂ | |

| 1.44 | Singlet | Boc (C(CH₃)₃) | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| ~175-177 | C=O (Carboxyl) | ||

| ~155-157 | C=O (Boc) | ||

| ~79-81 | C(CH₃)₃ | ||

| ~53-55 | α-C | ||

| ~32-40 | β-C, Cyclohexyl-CH | ||

| ~25-27 | Cyclohexyl-CH₂ | ||

| ~28 | C(CH₃)₃ | ||

| IR Spectroscopy | Frequency (cm⁻¹) | Assignment | |

| ~3300 | O-H stretch (Carboxylic acid) | ||

| ~2850-2930 | C-H stretch (Aliphatic) | ||

| ~1710 | C=O stretch (Carboxylic acid) | ||

| ~1690 | C=O stretch (Boc carbamate) | ||

| ~1520 | N-H bend |

Synthesis of BOC-DL-CHA-OH

The synthesis of BOC-DL-CHA-OH is a two-step process involving the synthesis of the parent amino acid, DL-cyclohexylalanine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of DL-Cyclohexylalanine

A classic and effective method for the synthesis of DL-cyclohexylalanine is the catalytic hydrogenation of α-acetaminocinnamic acid.[1]

Experimental Protocol:

-

Hydrogenation: Dissolve α-acetaminocinnamic acid in a suitable solvent, such as ethanol, in a hydrogenation vessel. Add a catalytic amount of Adams catalyst (platinum oxide).

-

Reaction: Pressurize the vessel with hydrogen gas (typically 2-3 atmospheres) and agitate the mixture. The reaction is typically complete within a few hours.

-

Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield N-acetyl-DL-cyclohexylalanine.

-

Hydrolysis: Hydrolyze the N-acetyl group by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Isolation: Neutralize the reaction mixture to the isoelectric point of DL-cyclohexylalanine to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Boc Protection of DL-Cyclohexylalanine

The most common and efficient method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][3][4]

Experimental Protocol:

-

Dissolution: Dissolve DL-cyclohexylalanine in a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield BOC-DL-CHA-OH. The product can be further purified by recrystallization or column chromatography.

Expected Yield: Based on analogous reactions, the overall yield for this two-step synthesis is expected to be in the range of 60-75%.

Applications in Drug Development and Biological Systems

The incorporation of BOC-DL-CHA-OH into peptide structures is a key strategy to enhance their therapeutic potential by increasing metabolic stability and lipophilicity.[1] This modification has shown promise in two primary areas: targeting mitochondrial dysfunction and modulating G-protein coupled receptors.

Mitochondrial Rescue and Signaling

Mitochondrial dysfunction is a hallmark of numerous diseases. Peptides containing cyclohexylalanine have been shown to selectively target and rescue damaged mitochondria.[5][6] The proposed mechanism involves the interaction of the peptide with cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[5][7]

Proposed Signaling Pathway for Mitochondrial Rescue:

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Role of BOC-DL-CHA-OH in Modern Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH) is a non-proteinogenic, or unnatural, amino acid derivative that serves as a critical building block in synthetic peptide chemistry and drug discovery. The defining features of this compound are the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the cyclohexyl side chain, which replaces the typical side chains of naturally occurring amino acids. This unique structure allows for its controlled incorporation into peptide sequences, primarily through Boc-based solid-phase peptide synthesis (SPPS). The introduction of a cyclohexylalanine (Cha) residue can impart desirable pharmacological properties to synthetic peptides, such as enhanced conformational rigidity and increased resistance to enzymatic degradation. This guide provides a comprehensive overview of BOC-DL-CHA-OH, including its physicochemical properties, its core application in peptide synthesis, detailed experimental protocols, and the logical framework for its use in developing novel therapeutics.

Core Concepts and Physicochemical Properties

BOC-DL-CHA-OH is fundamentally an amino acid (DL-cyclohexylalanine) with its amino group temporarily masked by a Boc protecting group. This protection is crucial for preventing self-polymerization and directing the formation of peptide bonds in a controlled, stepwise manner during synthesis.[1][][] The "DL" designation indicates that the compound is a racemic mixture of both the D- and L-stereoisomers. The use of a racemic mixture in synthesis will result in a mixture of diastereomeric peptides, which may require subsequent separation by methods like RP-HPLC.[4]

The cyclohexyl side chain is a key feature, providing a bulky and hydrophobic character that can influence the resulting peptide's structure and function. This non-natural side chain can restrict the conformational freedom of the peptide backbone, stabilizing specific secondary structures and potentially enhancing binding affinity to biological targets.[4] Furthermore, its unnatural structure can hinder recognition and cleavage by proteases, leading to a longer in vivo half-life for the peptide-based drug.[4]

Table 1: Physicochemical Properties of N-α-Boc-L-cyclohexylalanine

(Note: Data is for the L-isomer, BOC-L-CHA-OH, which is a component of the DL-racemic mixture. Properties of the mixture will be similar.)

| Property | Value | Reference(s) |

| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid | [5] |

| Synonyms | Boc-L-cyclohexylalanine, Boc-Cha-OH | [5] |

| Molecular Formula | C₁₄H₂₅NO₄ | [5] |

| Molecular Weight | 271.35 g/mol | [5] |

| Appearance | White to off-white powder | |

| Assay (Purity) | ≥98% (by TLC) | |

| Storage Temperature | 2-30°C |

Primary Research Application: Peptide Synthesis

The principal application of BOC-DL-CHA-OH is as a standard building block for the introduction of cyclohexylalanine residues into a peptide sequence using the Boc solid-phase peptide synthesis (SPPS) methodology.[6] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach where the temporary N-terminal protection is provided by the acid-labile Boc group, and more permanent side-chain protection is typically afforded by benzyl-based groups.[4][7][8]

The synthesis cycle involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.[6][7] The core cycle consists of:

-

Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[][7]

-

Neutralization: Neutralizing the resulting ammonium salt to the free amine.[7]

-

Coupling: Activating the carboxylic acid of the next Boc-protected amino acid (e.g., BOC-DL-CHA-OH) and reacting it with the free amine of the resin-bound peptide to form a new peptide bond.[9]

-

Washing: Thoroughly washing the resin to remove excess reagents and byproducts before the next cycle begins.

This cyclical process is repeated until the desired peptide sequence is assembled.

References

An In-depth Technical Guide on the Solubility of BOC-DL-CHA-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH), a key building block in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the general principles governing the solubility of hydrophobic, Boc-protected amino acids and provides detailed experimental protocols for determining the solubility of BOC-DL-CHA-OH in various organic solvents.

Introduction to the Solubility of Protected Amino Acids

The solubility of an amino acid derivative is fundamentally influenced by its molecular structure, including the nature of its side chain and the presence of protecting groups. BOC-DL-CHA-OH possesses a nonpolar cyclohexyl side chain and a lipophilic tert-butoxycarbonyl (Boc) protecting group, which collectively contribute to its hydrophobic character. Consequently, it is expected to exhibit poor solubility in aqueous solutions and favorable solubility in a range of organic solvents.

Factors influencing the solubility of BOC-DL-CHA-OH include:

-

Solvent Polarity: As a hydrophobic molecule, BOC-DL-CHA-OH is anticipated to be more soluble in nonpolar and polar aprotic organic solvents.

-

Temperature: Solubility generally increases with temperature, although this relationship can be complex and solvent-dependent.

-

pH: While more relevant in aqueous or mixed aqueous-organic systems, the acidity or basicity of the medium can influence the protonation state of the carboxylic acid group, thereby affecting solubility.

-

Presence of Additives: The addition of acids, bases, or co-solvents can significantly enhance solubility by altering the properties of the solvent system or through direct interaction with the solute. For instance, dimethylformamide (DMF) containing strong acids and a tertiary base has been shown to be an effective solvent system for amino acid derivatives.[1]

Common Organic Solvents for Boc-Protected Amino Acids

Based on the general behavior of similar compounds, the following organic solvents are recommended for the dissolution of BOC-DL-CHA-OH:

-

Polar Aprotic Solvents:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

N-Methyl-2-pyrrolidone (NMP)

-

Acetonitrile (ACN)

-

-

Chlorinated Solvents:

-

Dichloromethane (DCM)

-

-

Alcohols:

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Isopropanol (IPA)

-

For challenging cases, co-solvent systems (e.g., a mixture of DCM, DMF, and NMP) or the use of gentle heating and sonication can be employed to improve solubility.[2]

Data Presentation

| Solvent | Expected Solubility Range (mg/mL) | Notes |

| Dimethylformamide (DMF) | High | A common and effective solvent for peptide synthesis. |

| Dimethyl sulfoxide (DMSO) | High | A strong solvent, may require sonication or gentle warming to achieve maximum solubility.[2] |

| Dichloromethane (DCM) | Moderate to High | Frequently used in solid-phase peptide synthesis. |

| N-Methyl-2-pyrrolidone (NMP) | High | Another suitable solvent for peptide synthesis. |

| Methanol (MeOH) | Moderate | A polar protic solvent where solubility may be lower than in polar aprotic solvents. |

| Ethanol (EtOH) | Moderate | Similar to methanol. |

| Acetonitrile (ACN) | Low to Moderate | Often used as a mobile phase component in reverse-phase HPLC. |

| Water | Very Low | BOC-DL-CHA-OH is expected to be practically insoluble in water due to its hydrophobic nature. |

Experimental Protocols

The following are detailed methodologies for determining the solubility of BOC-DL-CHA-OH.

Protocol 1: Visual Method for Qualitative Solubility Determination

This method provides a rapid, qualitative assessment of solubility.

Methodology:

-

Weigh a precise amount of BOC-DL-CHA-OH (e.g., 10 mg) into a clear glass vial.

-

Add a measured volume of the test solvent (e.g., 1 mL) to the vial.

-

Vortex or shake the vial vigorously for 1-2 minutes at a controlled temperature.

-

Allow the vial to stand for at least 15 minutes.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If the solid has dissolved, the compound is considered soluble at that concentration. If undissolved solid remains, add incremental volumes of the solvent, repeating steps 3-5, until the solid is fully dissolved. The concentration at which the solid dissolves is the approximate solubility.

-

If the compound remains insoluble even after adding a large volume of solvent, it can be classified according to standard solubility descriptive terms (e.g., sparingly soluble, slightly soluble, etc.).[3]

Protocol 2: Quantitative Solubility Determination using UV-Vis Spectrophotometry

This method is suitable for quantitative analysis if BOC-DL-CHA-OH has a chromophore that absorbs in the UV-Vis range. The carboxylic acid and the amide bond will have some absorbance in the far UV range (around 200-220 nm).

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of BOC-DL-CHA-OH of a known high concentration in the solvent of interest, ensuring complete dissolution.

-

Prepare a series of standard solutions of known, decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Solubility Measurement:

-

Prepare a saturated solution of BOC-DL-CHA-OH by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the solution at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculate the concentration of the diluted solution using the calibration curve's regression equation.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of BOC-DL-CHA-OH in the solvent.

-

Protocol 3: Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with weak UV absorbance.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution and a series of standard solutions of BOC-DL-CHA-OH in a suitable solvent (e.g., acetonitrile or methanol) as described in the UV-Vis protocol.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Develop a suitable chromatographic method (e.g., reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid).

-

Record the peak area for BOC-DL-CHA-OH for each standard.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Solubility Measurement:

-

Prepare a saturated solution of BOC-DL-CHA-OH as described in the UV-Vis protocol (step 2a and 2b).

-

Centrifuge or filter the saturated solution to remove undissolved solid.

-

Take an aliquot of the clear supernatant and dilute it with the mobile phase or a suitable solvent to a concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted sample into the HPLC system under the same conditions used for the calibration curve.

-

Record the peak area of the BOC-DL-CHA-OH peak.

-

Calculate the concentration in the diluted sample using the calibration curve's regression equation.

-

Multiply the calculated concentration by the dilution factor to obtain the solubility.

-

Mandatory Visualizations

Caption: Workflow for Quantitative Solubility Determination.

Caption: Factors Influencing the Solubility of BOC-DL-CHA-OH.

References

An In-depth Technical Guide on the Stability of BOC-DL-Cyclohexylalanine (BOC-DL-CHA-OH)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical guide on the anticipated stability of N-tert-butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH) based on the known chemical properties of the tert-butoxycarbonyl (Boc) protecting group and stability studies of analogous amino acid derivatives. Specific quantitative data for BOC-DL-CHA-OH is not widely available in public literature; therefore, this guide outlines the expected stability profile and provides detailed protocols for its experimental determination.

Introduction

N-tert-butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH) is a protected amino acid derivative. The stability of this compound is a critical parameter for its successful application in peptide synthesis, drug development, and other research areas. The chemical stability is largely governed by the acid-labile tert-butoxycarbonyl (Boc) protecting group. Understanding its degradation pathways and stability under various stress conditions is essential for ensuring the integrity, quality, and efficacy of synthetic processes and final products.

This guide summarizes the expected physicochemical properties, potential degradation pathways, and detailed experimental protocols for assessing the stability of BOC-DL-CHA-OH through forced degradation studies.

Physicochemical Properties

The fundamental physicochemical properties of BOC-DL-CHA-OH are crucial for its handling, formulation, and analysis. While experimental data for this specific molecule is limited, the following table presents expected properties based on its structure and data from similar compounds.

| Property | Expected Value / Characteristics |

| Chemical Name | (2R,S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

| Synonyms | N-Boc-DL-cyclohexylalanine, Boc-DL-Cha-OH |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid.[1] |

| Solubility | Likely sparingly soluble in water, soluble in organic solvents like methanol, DMSO, and DMF.[1] |

| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. |

Chemical Stability and Degradation Pathways

The primary determinant of BOC-DL-CHA-OH's chemical stability is the Boc protecting group, which is known for its sensitivity to acidic conditions while being relatively stable under neutral and basic conditions.[1][2]

The most significant degradation pathway for BOC-DL-CHA-OH is the acid-catalyzed cleavage of the Boc group.[2] This reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. This deprotection yields the free amino acid, DL-cyclohexylalanine.

Caption: Acid-catalyzed degradation pathway of BOC-DL-CHA-OH.

Boc-protected amino acids can be thermally labile.[1] At elevated temperatures, BOC-DL-CHA-OH is expected to decompose, potentially through a similar mechanism as acid-catalyzed degradation, involving the elimination of isobutylene and carbon dioxide to yield the free amino acid.[1]

While the Boc group itself is relatively resistant to oxidation, the amino acid backbone could be susceptible to oxidative stress. Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to evaluate this potential degradation pathway.[1][3]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of BOC-DL-CHA-OH.[4][5] These studies also help in developing and validating stability-indicating analytical methods.[6] The following table summarizes typical conditions for forced degradation studies.

| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl at 60 °C[3][7] | 24 - 48 hours | Significant degradation via cleavage of the Boc group to form DL-cyclohexylalanine. |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH at 60 °C[3][7] | 24 - 48 hours | Expected to be relatively stable, with minimal degradation of the Boc group.[2] |

| Oxidation | 3% H₂O₂ at room temperature[3][7] | 24 hours | Potential for minor degradation products, depending on the susceptibility of the amino acid backbone. |

| Thermal (Dry Heat) | 80 °C[3] | 48 - 72 hours | Potential for thermal decomposition, leading to the loss of the Boc group. |

| Photostability | Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m² (ICH Q1B)[6][7] | As per ICH guidelines | To be determined experimentally. |

Experimental Protocols

A comprehensive assessment of BOC-DL-CHA-OH stability requires robust experimental protocols.

Caption: General workflow for conducting a stability study.

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying BOC-DL-CHA-OH from its potential degradation products.[1]

-

Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined based on the UV spectrum of BOC-DL-CHA-OH (typically around 210-220 nm for the amide bond).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

-

Stock Solution: Prepare a stock solution of BOC-DL-CHA-OH in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60 °C for a specified time. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60 °C. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at different intervals and dilute.

-

Thermal Degradation: Expose the solid BOC-DL-CHA-OH to dry heat at 80 °C. At each time point, dissolve a weighed amount of the solid in the solvent and dilute to the target concentration.

All samples should be analyzed by the validated stability-indicating HPLC method.

Conclusion

BOC-DL-CHA-OH is expected to be stable under neutral and basic conditions at ambient temperatures. The primary liability is its susceptibility to acidic conditions and elevated temperatures, which can lead to the cleavage of the Boc protecting group. A thorough experimental investigation using the protocols outlined in this guide is essential to fully characterize its stability profile. This understanding is paramount for its effective use in research and pharmaceutical development, ensuring the quality and reliability of downstream applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Technical Guide: N-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. This document outlines its chemical properties, including its CAS number and molecular weight, and serves as a resource for its application in experimental settings.

Core Chemical Data

The accurate identification and characterization of research compounds are fundamental to experimental reproducibility and success. The following table summarizes the key identifiers for BOC-DL-CHA-OH and its individual enantiomers.

| Identifier | Value | Enantiomeric Form |

| CAS Number | 127095-92-5[1][2][] | D-form (Boc-D-Cha-OH) |

| 37736-82-6[4][5][6] | L-form (Boc-L-Cha-OH) | |

| Molecular Weight | 271.36 g/mol [1][4][5] | DL, D, and L forms |

| Molecular Formula | C₁₄H₂₅NO₄[] | DL, D, and L forms |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid (D-form)[] / (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (L-form)[4][5][6] | |

| Synonyms | Boc-DL-Cyclohexylalanine, N-(tert-Butoxycarbonyl)-3-cyclohexyl-DL-alanine |

Experimental Workflow: Peptide Synthesis

BOC-DL-CHA-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl side chain can impart unique conformational constraints and increase the hydrophobicity of the resulting peptide, potentially enhancing its biological activity and stability.

Below is a generalized workflow for the incorporation of BOC-DL-CHA-OH into a peptide sequence using SPPS.

Detailed Methodologies

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or Wang resin) in a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 1 hour.

2. Amino Acid Coupling:

-

Dissolve BOC-DL-CHA-OH and an activating agent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.

-

Monitor the reaction using a qualitative test, such as the Kaiser test.

3. Boc Group Deprotection:

-

Treat the resin-bound peptide with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes to remove the N-terminal Boc protecting group.

-

Wash the resin thoroughly with DCM and DMF to remove excess TFA and prepare for the next coupling step.

4. Cleavage from Resin:

-

After the final amino acid has been coupled and deprotected, treat the resin with a strong acid cocktail, such as high-concentration TFA with scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the solid support and remove side-chain protecting groups.

Logical Relationship: Structure and Application

The chemical structure of BOC-DL-CHA-OH directly influences its application in peptide chemistry. The interplay between its key functional groups dictates its role and handling in synthesis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. parchem.com [parchem.com]

- 4. N-Boc-3-cyclohexyl-L-alanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to BOC Protection

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (BOC) protecting group is a foundational tool in the art of peptide chemistry, enabling the precise, stepwise assembly of amino acids into complex peptide chains. Its strategic application, particularly in solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides for research, therapeutic, and diagnostic purposes. This technical guide provides a comprehensive exploration of the core principles of BOC protection, detailing its chemical mechanisms, experimental protocols, and quantitative performance, while offering a comparative perspective against other common protective strategies.

Core Principles of BOC Protection

The utility of the BOC group lies in its ability to be readily introduced onto the α-amino group of an amino acid and subsequently removed under specific, mild acidic conditions. This acid lability is the cornerstone of its application, providing orthogonality with other protecting groups that are sensitive to different cleavage conditions.

The BOC group is introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base, to form a stable carbamate.[][2] This effectively masks the nucleophilicity of the amino group, preventing unwanted side reactions during peptide bond formation.[3] The BOC group is stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation, allowing for a wide range of chemical transformations on other parts of the molecule.[][4]

Deprotection, the removal of the BOC group, is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][6] This step regenerates the free amino group, ready for the coupling of the next amino acid in the sequence. The graduated acid lability, where the BOC group is removed by mild acid while side-chain protecting groups require stronger acids (like hydrofluoric acid, HF), is a key principle in BOC-based SPPS.[7][8]

Quantitative Data on BOC Protection and Deprotection

The efficiency of BOC protection and deprotection is influenced by various factors including the specific amino acid, solvent, temperature, and reagent concentrations. The following tables summarize typical conditions and outcomes for these key steps.

| Amino Acid Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic | (Boc)₂O | Triethylamine | Dichloromethane | Room Temperature | 1 - 4 | >95 |

| Secondary Aliphatic | (Boc)₂O | Triethylamine | Dichloromethane | Room Temperature | 2 - 8 | >90 |

| Primary Aromatic | (Boc)₂O | DMAP (catalytic) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 |

| General Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temperature | 2 - 6 | >90 |

| Lysine | (Boc)₂O | NaHCO₃ | Dioxane/Water | Room Temperature | 24 | 85 |

Table 1: Typical Conditions and Yields for BOC Protection of Amines. This table presents a summary of common reaction parameters for the introduction of the BOC protecting group onto various types of amines, including amino acids. The data is compiled from various sources to provide a general overview of expected outcomes.[9]

| Deprotection Reagent | Concentration (% in DCM) | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 25 - 50 | 30 min - 2 h | Most common method; scavengers are often added to prevent side reactions from the tert-butyl cation.[10][11] |

| Hydrochloric Acid (HCl) | 4 M in Dioxane | 30 min - 4 h | An alternative to TFA; the product is often isolated as the hydrochloride salt.[10] |

| Formic Acid | 50 - 60 | 2 - 8 h | A milder alternative to TFA or HCl. |

Table 2: Common Conditions for BOC Deprotection. This table outlines the typical reagents and conditions for the removal of the BOC protecting group. The choice of reagent and conditions can be tailored based on the sensitivity of the peptide sequence.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of BOC chemistry. The following are generalized protocols for key steps in both solution-phase and solid-phase peptide synthesis.

Protocol 1: General Procedure for N-BOC Protection of an Amino Acid

This protocol describes a standard method for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and Water (or another suitable solvent system)

-

Ethyl acetate

-

5% Citric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1 equivalent) in a solution of NaOH or TEA in a mixture of dioxane and water.[12]

-

Cool the solution in an ice bath.

-

Add (Boc)₂O (1.1 to 1.5 equivalents) portion-wise to the stirred solution.[13]

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[12]

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the N-BOC protected amino acid.

Protocol 2: BOC Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the N-terminal BOC group from a peptide-resin in a typical SPPS cycle.

Materials:

-

BOC-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

Procedure:

-

Swell the BOC-protected peptide-resin in DCM in a reaction vessel for at least 30 minutes.[]

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[]

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature to ensure complete deprotection.[6][7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5]

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA or TEA in DCM (2 times for 1-2 minutes each).[6]

-

Wash the resin again with DCM (3-5 times) to remove excess base. The peptide-resin is now ready for the next coupling step.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying chemical transformations and the overall process flow is crucial for troubleshooting and optimizing peptide synthesis. The following diagrams, rendered in Graphviz DOT language, illustrate these key aspects of BOC chemistry.

BOC vs. Fmoc: A Comparative Analysis

While BOC chemistry is a robust and well-established methodology, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become a dominant force in modern SPPS. The primary difference lies in their deprotection chemistry: BOC is acid-labile, while Fmoc is base-labile (typically removed with piperidine).[8] This fundamental distinction has several practical implications:

-

Orthogonality: Fmoc chemistry offers true orthogonality with acid-labile side-chain protecting groups (e.g., tert-butyl), which are removed during the final cleavage with TFA. The BOC/benzyl strategy relies on graduated acid lability, which can sometimes lead to premature side-chain deprotection.[7]

-

Reaction Conditions: The milder, basic deprotection conditions of the Fmoc strategy are often more compatible with sensitive peptide sequences and modifications.[8] The strong acids used in BOC deprotection and final cleavage (HF) can be harsh on certain residues.[11]

-

Aggregation: For some hydrophobic sequences prone to aggregation, the BOC strategy can be advantageous. The protonation of the N-terminus during the acidic deprotection step can help disrupt interchain hydrogen bonding.[8]

-

Cost: Historically, BOC-protected amino acids have been more cost-effective than their Fmoc counterparts, which can be a factor in large-scale synthesis.[8]

Ultimately, the choice between BOC and Fmoc strategies depends on the specific peptide sequence, the presence of sensitive functionalities, and the desired scale of synthesis.

Conclusion

The BOC protecting group remains a vital tool in the arsenal of the peptide chemist. Its well-understood chemistry, predictable reactivity, and the wealth of established protocols make it a reliable choice for a variety of applications. While the Fmoc strategy has gained widespread adoption for its milder conditions and orthogonality, the BOC method continues to offer distinct advantages, particularly for the synthesis of long and challenging peptides. A thorough understanding of the principles, quantitative parameters, and experimental nuances of BOC protection is essential for any researcher, scientist, or drug development professional engaged in the art and science of peptide synthesis.

References

- 2. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

A Comprehensive Technical Guide on the Physicochemical Properties of BOC-DL-CHA-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of N-(tert-Butoxycarbonyl)-DL-cyclohexylalanine (BOC-DL-CHA-OH). This amino acid derivative is a valuable building block in peptide synthesis and drug discovery, making a thorough understanding of its properties essential for its effective application. This document outlines key quantitative data, provides detailed experimental protocols for property determination, and includes a workflow diagram for the characterization process.

Core Physicochemical Properties

The physicochemical properties of BOC-DL-CHA-OH are fundamental to its handling, reactivity, and incorporation into synthetic workflows. The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific molecule is predicted through computational models.

| Property | Value | Data Type |

| Molecular Formula | C₁₄H₂₅NO₄ | |

| Molar Mass | 271.35 g/mol | |

| Density | 1.083 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 420.4 ± 28.0 °C | Predicted |

| Flash Point | 208.07 °C | Predicted |

| pKa | 4.02 ± 0.10 | Predicted |

| Vapor Pressure | 0 mmHg at 25°C | Predicted |

| Refractive Index | 1.484 | Predicted |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable use of any chemical compound in a research and development setting. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes

-

Thermometer

-

Mortar and pestle (if sample needs grinding)[2]

Procedure:

-

Sample Preparation: Ensure the BOC-DL-CHA-OH sample is completely dry and in a fine powdered form.[3]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube to a height of about 3 mm.[1] Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.[2]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[1]

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but this time, slow the heating rate to approximately 2°C per minute as the temperature approaches the estimated melting point.[2]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination

Solubility data is vital for selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

-

Small test tubes[4]

-

Vortex mixer or shaker

-

Graduated pipettes or measuring cylinders

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of BOC-DL-CHA-OH (e.g., 25 mg) into a series of small test tubes.[4]

-

To each tube, add a specific volume (e.g., 0.75 mL) of a different solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol, acetone) in small portions.[4]

-

After each addition, shake the tube vigorously.[4]

-

Observe and record whether the compound dissolves completely, partially, or not at all.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Prepare a saturated solution of BOC-DL-CHA-OH in a chosen solvent by adding an excess of the compound to the solvent.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the solute in the clear solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH levels, which influences its solubility, and biological activity.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of BOC-DL-CHA-OH of a known concentration in water or a suitable co-solvent.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.[5]

Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or synthesized batch of BOC-DL-CHA-OH.

Caption: Workflow for Physicochemical Characterization.

References

Methodological & Application

Application Notes and Protocols for BOC-DL-CHA-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered by R.B. Merrifield, remains a robust and widely used method, particularly for the synthesis of complex or lengthy peptides.[1][2][3] This document provides detailed application notes and protocols for the incorporation of the non-proteinogenic amino acid BOC-DL-Cyclohexylalanine-OH (BOC-DL-CHA-OH) into peptide sequences using Boc-based SPPS. The inclusion of unnatural amino acids like cyclohexylalanine can impart unique structural and functional properties to peptides, such as increased proteolytic stability and altered receptor binding affinity.[4]

Core Principles of Boc-SPPS

The synthesis cycle in Boc-SPPS involves a series of repeated steps to elongate the peptide chain while it is anchored to an insoluble resin support.[1][] This solid-phase approach simplifies the purification process, as excess reagents and soluble by-products are readily removed by washing and filtration.[1][][9] The fundamental steps in each cycle are:

-

Deprotection: Removal of the Nα-Boc group to expose a free amine for the next coupling reaction.

-

Neutralization: Conversion of the resulting ammonium salt to a free amine.

-

Coupling: Formation of a peptide bond between the free amine on the resin-bound peptide and the activated carboxyl group of the incoming Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a standard Boc-SPPS protocol. Specific values for syntheses involving BOC-DL-CHA-OH may need optimization based on the peptide sequence and the steric hindrance of adjacent amino acids.

Table 1: Reagent Excess and Reaction Times [11]

| Parameter | Typical Range | Notes |

| Boc-Amino Acid Excess | 2 - 4 equivalents | A higher excess may be necessary for sterically hindered couplings. |

| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the Boc-amino acid. |

| Boc Deprotection Time | 20 - 30 minutes | Can be performed in one or two steps.[6][11] |

| Coupling Time | 1 - 4 hours | Reaction completion should be monitored. |

| Neutralization Time | 2 x 2 minutes | Two brief treatments are typically sufficient.[11][12] |

Table 2: Common Reagents and Concentrations

| Reagent | Concentration/Solvent | Purpose |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Boc deprotection.[5][6][11] |

| Diisopropylethylamine (DIEA) | 5-10% in DCM or DMF | Neutralization.[1][12] |

| Dichloromethane (DCM) | N/A | Resin swelling, washing, and solvent for reactions.[1][12] |

| Dimethylformamide (DMF) | N/A | Resin swelling, washing, and solvent for reactions.[1][13] |

| Isopropanol (IPA) | N/A | Washing solvent.[6][12] |

| Hydrogen Fluoride (HF) | Anhydrous, liquid | Final cleavage and side-chain deprotection.[1][10] |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of a peptide containing BOC-DL-CHA-OH using the Boc strategy.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Merrifield, PAM, or MBHA) in a reaction vessel.[1]

-

Add Dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1][11]

-

Drain the DCM using positive nitrogen pressure or filtration.

-

Wash the resin several times with DCM to remove any impurities.[1]

Protocol 2: Boc Deprotection

-

To the swollen resin, add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[6][11]

-

Perform a short pre-wash by agitating for 2-5 minutes, then drain the solution.[6][11]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes at room temperature.[6][11][12]

-

Drain the TFA solution.

-

Wash the resin thoroughly to remove residual acid. A typical washing sequence is:

Note: If the peptide sequence contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), it is advisable to add a scavenger such as 0.5% dithiothreitol (DTE) or thioanisole to the deprotection solution to prevent side reactions from the tert-butyl cation generated.[5][6][12]

Protocol 3: Neutralization

-

Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM or DMF to the deprotected peptide-resin.[1][11][12]

-

Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base and salts.[12][14]

Protocol 4: Coupling of BOC-DL-CHA-OH

This protocol describes a typical coupling procedure using HBTU as the activating agent. Other coupling reagents such as DIC/HOBt can also be used.[11][13]

-

Activation Solution: In a separate vessel, dissolve BOC-DL-CHA-OH (3 equivalents relative to the resin substitution) and HBTU (3 equivalents) in a minimal amount of DMF.[11][14]

-

Add DIEA (6 equivalents) to the solution to begin the activation. Allow the mixture to pre-activate for 1-5 minutes.[11][14]

-

Coupling Reaction: Immediately add the activated amino acid solution to the swollen and neutralized peptide-resin.[11][14]

-

Agitate the reaction mixture at room temperature for 1-4 hours.[11]

-

Monitoring: Monitor the completion of the coupling reaction using the qualitative ninhydrin (Kaiser) test. A negative result (yellow or no color change) indicates the absence of free primary amines and thus, a complete reaction.[12][13][14]

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.[13][14] The resin is now ready for the next deprotection cycle.

Protocol 5: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized, HF-resistant apparatus.[10][15] This procedure should only be performed by trained personnel in a properly equipped facility.

-

Ensure the N-terminal Boc group has been removed from the final amino acid.

-

Thoroughly dry the peptide-resin under vacuum.[1]

-

Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.[1]

-

Add a scavenger cocktail. A common scavenger is anisole. The ratio of HF to scavenger is typically 9:1 (v/v).[6]

-

Cool the reaction vessel to between -5°C and 0°C.[1]

-

Condense anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of peptide-resin).[6]

-

Stir the mixture at 0°C for 1-2 hours.[1]

-

Evaporate the HF under a vacuum.[1]

-

Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[1][11]

-

Filter and dry the crude peptide.

-

The crude peptide can then be dissolved in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]

Visualizations

BOC-SPPS Workflow

Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis (BOC-SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling BOC-DL-CHA-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. These unique building blocks can enhance metabolic stability, modulate receptor affinity, and introduce novel conformational constraints, ultimately leading to improved therapeutic candidates. BOC-DL-Cyclohexylalanine-OH (BOC-DL-CHA-OH) is a sterically hindered, unnatural amino acid that is increasingly utilized to introduce hydrophobicity and conformational rigidity into peptides. Its bulky cyclohexyl side chain can shield the peptide backbone from enzymatic degradation and influence secondary structure.

This document provides detailed application notes and experimental protocols for the efficient coupling of BOC-DL-CHA-OH in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). It includes a comparative analysis of common coupling reagents, optimized protocols, and guidance on the analytical considerations arising from the use of a racemic mixture.

Core Principles of BOC-DL-CHA-OH Coupling in SPPS

The successful incorporation of BOC-DL-CHA-OH into a growing peptide chain relies on the fundamental principles of Boc-SPPS. This methodology involves a cyclical process of:

-

Boc Deprotection: Removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the resin-bound peptide using a moderately strong acid, typically trifluoroacetic acid (TFA).

-

Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered organic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.

-

Coupling: Activation of the carboxyl group of the incoming BOC-DL-CHA-OH and its subsequent reaction with the N-terminal amine of the peptide-resin to form a new peptide bond.

Due to the steric hindrance presented by the cyclohexyl side chain of BOC-DL-CHA-OH, the coupling step is the most critical and challenging part of the cycle. Incomplete coupling can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance of BOC-DL-CHA-OH and achieving high coupling yields. Below is a summary of commonly used coupling reagents and their typical performance in the context of sterically hindered amino acids. While specific yields can vary depending on the peptide sequence and reaction conditions, this table provides a comparative baseline.

| Coupling Reagent/Method | Class | Typical Yield (%) for Sterically Hindered Amino Acids | Advantages | Disadvantages |

| DCC/HOBt | Carbodiimide | ~85%[1] | Cost-effective, widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase and may require special handling in SPPS. Potential for racemization. |

| HBTU/DIEA | Aminium Salt | >90%[1] | High coupling efficiency, fast reaction times, low risk of racemization. | Byproducts are water-soluble, facilitating removal. Can cause guanidinylation of the N-terminus if used in excess. |

| HATU/DIEA | Aminium Salt | >90%[1] | Generally more reactive than HBTU, leading to even faster and more efficient couplings, especially for very hindered systems.[2] | Higher cost compared to HBTU. Can also cause guanidinylation if not used properly. |

| PyBOP/DIEA | Phosphonium Salt | High | Very effective for sterically hindered couplings, byproducts are generally less problematic than DCC. | Can be more expensive than carbodiimide-based reagents. |

| DIC/HOBt | Carbodiimide | High | The diisopropylurea (DIU) byproduct is more soluble in common organic solvents than DCU, simplifying removal. | Generally considered a good alternative to DCC for SPPS. |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the incorporation of BOC-DL-CHA-OH using Boc-SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence, resin, and synthesis scale.

Protocol 1: Standard Boc-SPPS Cycle for BOC-DL-CHA-OH Coupling

This protocol outlines a single cycle for the incorporation of BOC-DL-CHA-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

BOC-DL-CHA-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Washing solvents (e.g., DCM, DMF, Isopropanol (IPA))

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.

-

Drain the solution.

-

Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by IPA and then DMF to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DMF (3 times).

-

-

Coupling of BOC-DL-CHA-OH (using HBTU/HATU):

-

In a separate vessel, dissolve BOC-DL-CHA-OH (3-4 equivalents relative to resin loading) and HBTU or HATU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered couplings, the reaction time may be extended, or a double coupling may be performed.

-

-

Monitoring the Coupling Reaction:

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Protocol 2: In Situ Neutralization/Coupling

This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for difficult sequences.[2]

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

-

In Situ Neutralization and Coupling:

-

In a separate vessel, dissolve BOC-DL-CHA-OH (2 equivalents) and HBTU or HATU (2 equivalents) in DMF.

-

Add the solution to the deprotected peptide-resin (which is in its TFA salt form).

-

Add DIEA (4 equivalents) to the resin slurry to initiate both neutralization and coupling.

-

Agitate the reaction mixture for 1-2 hours.

-

-

Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Analytical Considerations for Racemic BOC-DL-CHA-OH